molecular formula C16H23FN2 B13717866 N-(cyclopropylmethyl)-N-(3-fluorobenzyl)piperidin-4-amine

N-(cyclopropylmethyl)-N-(3-fluorobenzyl)piperidin-4-amine

Cat. No.: B13717866
M. Wt: 262.37 g/mol
InChI Key: IPQUGKHULVMSOR-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-N-(3-fluorobenzyl)piperidin-4-amine is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-N-(3-fluorobenzyl)piperidin-4-amine typically involves the following steps:

    Formation of the Piperidine Ring: This can be achieved through various methods, such as the reduction of pyridine derivatives or cyclization of appropriate precursors.

    Introduction of the Cyclopropylmethyl Group: This step involves the alkylation of the piperidine nitrogen with cyclopropylmethyl halides under basic conditions.

    Introduction of the 3-Fluorobenzyl Group: This can be done through nucleophilic substitution reactions where the piperidine nitrogen is reacted with 3-fluorobenzyl halides.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the cyclopropylmethyl group.

    Reduction: Reduction reactions could target the fluorobenzyl group or other functional groups present in the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the benzyl or piperidine nitrogen positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides, acyl halides, or sulfonyl chlorides are often employed in substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(cyclopropylmethyl)-N-(3-fluorobenzyl)piperidin-4-amine could have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a tool for studying receptor-ligand interactions or enzyme activity.

    Medicine: Potential therapeutic applications, such as in the development of new drugs for neurological or psychiatric disorders.

    Industry: Use in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-N-(3-fluorobenzyl)piperidin-4-amine would depend on its specific molecular targets. It could interact with various receptors, enzymes, or ion channels, modulating their activity and leading to physiological effects. Detailed studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(cyclopropylmethyl)-N-(benzyl)piperidin-4-amine
  • N-(cyclopropylmethyl)-N-(4-fluorobenzyl)piperidin-4-amine
  • N-(cyclopropylmethyl)-N-(3-chlorobenzyl)piperidin-4-amine

Uniqueness

N-(cyclopropylmethyl)-N-(3-fluorobenzyl)piperidin-4-amine is unique due to the presence of the 3-fluorobenzyl group, which can impart distinct electronic and steric properties compared to other similar compounds. This can affect its reactivity, binding affinity, and overall pharmacological profile.

Properties

Molecular Formula

C16H23FN2

Molecular Weight

262.37 g/mol

IUPAC Name

N-(cyclopropylmethyl)-N-[(3-fluorophenyl)methyl]piperidin-4-amine

InChI

InChI=1S/C16H23FN2/c17-15-3-1-2-14(10-15)12-19(11-13-4-5-13)16-6-8-18-9-7-16/h1-3,10,13,16,18H,4-9,11-12H2

InChI Key

IPQUGKHULVMSOR-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN(CC2=CC(=CC=C2)F)C3CCNCC3

Origin of Product

United States

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